molecular formula C12H17NO B12839177 2-(4-Methoxy-2-methylphenyl)pyrrolidine

2-(4-Methoxy-2-methylphenyl)pyrrolidine

Cat. No.: B12839177
M. Wt: 191.27 g/mol
InChI Key: HAFRYOXEJLKBGI-UHFFFAOYSA-N
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Description

2-(4-Methoxy-2-methylphenyl)pyrrolidine is an organic compound with the molecular formula C12H17NO. It features a pyrrolidine ring attached to a methoxy-substituted methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2-methylphenyl)pyrrolidine typically involves the reaction of 4-methoxy-2-methylbenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a solvent such as dichloromethane or ethyl acetate, and the reaction is often catalyzed by an acid or base .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvent and catalyst can vary depending on the desired yield and purity. Optimization of reaction conditions, such as temperature and pressure, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-2-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce various functional groups .

Scientific Research Applications

2-(4-Methoxy-2-methylphenyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the methoxy and methyl groups.

    2-(4-Methoxyphenyl)pyrrolidine: Lacks the methyl group on the phenyl ring.

    2-(4-Methylphenyl)pyrrolidine: Lacks the methoxy group on the phenyl ring.

Uniqueness

2-(4-Methoxy-2-methylphenyl)pyrrolidine is unique due to the presence of both methoxy and methyl groups on the phenyl ring. These substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(4-methoxy-2-methylphenyl)pyrrolidine

InChI

InChI=1S/C12H17NO/c1-9-8-10(14-2)5-6-11(9)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3

InChI Key

HAFRYOXEJLKBGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2CCCN2

Origin of Product

United States

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